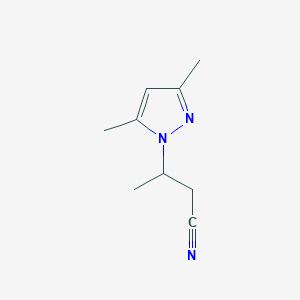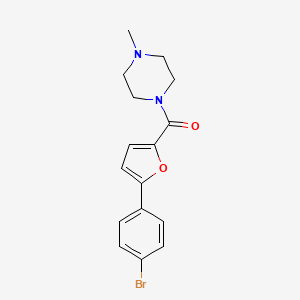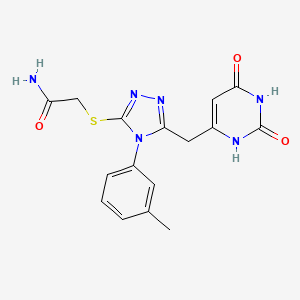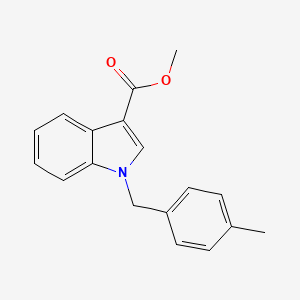![molecular formula C14H15F2NO B2592759 N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide CAS No. 2305488-59-7](/img/structure/B2592759.png)
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide, also known as JNJ-1661010, is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a multifunctional serine/threonine kinase that plays a critical role in a variety of cellular processes, including metabolism, cell cycle regulation, and gene expression. The inhibition of GSK-3 has been implicated in the treatment of a number of diseases, including Alzheimer's disease, diabetes, and cancer.
Mecanismo De Acción
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide inhibits GSK-3, which is involved in the regulation of several cellular pathways. GSK-3 is known to phosphorylate and regulate the activity of a number of proteins, including tau, beta-catenin, and insulin receptor substrate-1 (IRS-1). Inhibition of GSK-3 by this compound leads to downstream effects on these proteins, resulting in improved cognitive function, reduced inflammation, and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce levels of amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients, and to improve cognitive function in animal models of the disease. In models of rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage. In models of cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is a specific inhibitor of GSK-3, which allows for the study of the downstream effects of GSK-3 inhibition. However, one limitation is that it may have off-target effects on other kinases, which could complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging, which may limit its availability for some experiments.
Direcciones Futuras
There are several future directions for the study of N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide. One direction is the continued evaluation of its safety and efficacy in clinical trials for the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. Another direction is the study of its potential therapeutic applications in other diseases, such as diabetes and cancer. Additionally, further research is needed to fully understand the downstream effects of GSK-3 inhibition by this compound, including its effects on gene expression and metabolism.
Métodos De Síntesis
The synthesis of N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide involves the reaction of 2-methylcyclopropylcarboxylic acid with 2,4-difluorobenzylamine to form the corresponding amide. The amide is then treated with propargyl bromide to form the final product. The synthesis of this compound has been reported in several publications, including a patent by Janssen Pharmaceuticals.
Aplicaciones Científicas De Investigación
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of rheumatoid arthritis, and inhibit tumor growth in models of cancer. In clinical trials, this compound has been evaluated for its safety and efficacy in patients with Alzheimer's disease, bipolar disorder, and schizophrenia.
Propiedades
IUPAC Name |
N-[[1-(2,4-difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c1-3-13(18)17-8-14(7-9(14)2)11-5-4-10(15)6-12(11)16/h3-6,9H,1,7-8H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIYCQJGUYSPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(CNC(=O)C=C)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea](/img/structure/B2592676.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2592677.png)

![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2592682.png)
![Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2592683.png)
![1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592685.png)
![3-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2592686.png)
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2592687.png)

![[4-(Oxolan-3-yloxy)phenyl]methanol](/img/structure/B2592692.png)

![(2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2592694.png)
![N-{2-[(3,3-dimethylcyclopentyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B2592695.png)
